3-[3-(2-bromo-4-methylphenoxy)propyl]quinazolin-4-one
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Overview
Description
3-[3-(2-bromo-4-methylphenoxy)propyl]quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also contains a bromo-substituted phenoxypropyl side chain, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-bromo-4-methylphenoxy)propyl]quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Phenoxypropyl Intermediate: The synthesis begins with the reaction of 2-bromo-4-methylphenol with 3-chloropropanol in the presence of a base such as potassium carbonate. This reaction forms 3-(2-bromo-4-methylphenoxy)propanol.
Formation of the Quinazolinone Core: The next step involves the cyclization of anthranilic acid with formamide to form quinazolin-4-one.
Coupling Reaction: The final step is the coupling of 3-(2-bromo-4-methylphenoxy)propanol with quinazolin-4-one in the presence of a dehydrating agent such as phosphorus oxychloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-bromo-4-methylphenoxy)propyl]quinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromo group in the phenoxypropyl side chain can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the quinazolinone core.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and quinazolinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized quinazolinone derivatives.
Reduction Products: Reduced quinazolinone derivatives.
Hydrolysis Products: Phenol and quinazolinone derivatives.
Scientific Research Applications
3-[3-(2-bromo-4-methylphenoxy)propyl]quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[3-(2-bromo-4-methylphenoxy)propyl]quinazolin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-3-(2-bromo-4-methylphenoxy)propylamine
- 3-3-(2-bromo-4-methylphenoxy)propylamine
Comparison
Compared to similar compounds, 3-[3-(2-bromo-4-methylphenoxy)propyl]quinazolin-4-one is unique due to its quinazolinone core structure. This core structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-[3-(2-bromo-4-methylphenoxy)propyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-13-7-8-17(15(19)11-13)23-10-4-9-21-12-20-16-6-3-2-5-14(16)18(21)22/h2-3,5-8,11-12H,4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZLYSFMCJDVOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C=NC3=CC=CC=C3C2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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